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molecular formula C9H18O3 B8489814 (1-(Diethoxymethyl)cyclopropyl)methanol

(1-(Diethoxymethyl)cyclopropyl)methanol

Cat. No. B8489814
M. Wt: 174.24 g/mol
InChI Key: SYCFHAMGRLWJOG-UHFFFAOYSA-N
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Patent
US07074837B2

Procedure details

A tetrahydrofuran (190 mL) solution of 1-(diethoxymethyl)cyclopropane carboaldehyde (37.78 g) was cooled to 0° C. Lithium aluminum hydride (2 g, 52.7 mmol) was added and the mixture was stirred for 40 minutes. Water was added to terminate the reaction, followed by extraction with chloroform. The organic layer was washed with water and then dried over sodium sulfate. The solvent was evaporated under reduced pressure, whereby 34.60 g (91%) of the title compound was obtained as a colorless oil.
Quantity
190 mL
Type
reactant
Reaction Step One
Quantity
37.78 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
O1CCCC1.[CH2:6]([O:8][CH:9]([O:15][CH2:16][CH3:17])[C:10]1([CH:13]=[O:14])[CH2:12][CH2:11]1)[CH3:7].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O>[CH2:16]([O:15][CH:9]([O:8][CH2:6][CH3:7])[C:10]1([CH2:13][OH:14])[CH2:11][CH2:12]1)[CH3:17] |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
190 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
37.78 g
Type
reactant
Smiles
C(C)OC(C1(CC1)C=O)OCC
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)OC(C1(CC1)CO)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 34.6 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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